1-(Pyridin-2-yl)hex-5-en-2-one
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Overview
Description
1-(Pyridin-2-yl)hex-5-en-2-one is an organic compound with the molecular formula C11H13NO. It features a pyridine ring attached to a hexenone chain, making it a versatile molecule in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)hex-5-en-2-one can be synthesized through various methods. One common approach involves the reaction of 2-bromopyridine with hex-5-en-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)hex-5-en-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridin-2-ylhex-5-en-2-ol.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
1-(Pyridin-2-yl)hex-5-en-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)hex-5-en-2-one involves its interaction with various molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity in biological systems .
Comparison with Similar Compounds
1-(Pyridin-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine: Contains an amine group instead of a ketone.
Uniqueness: 1-(Pyridin-2-yl)hex-5-en-2-one is unique due to its combination of a pyridine ring and a hexenone chain, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .
Properties
IUPAC Name |
1-pyridin-2-ylhex-5-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h2,4-6,8H,1,3,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAXSDCNFFYDHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)CC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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